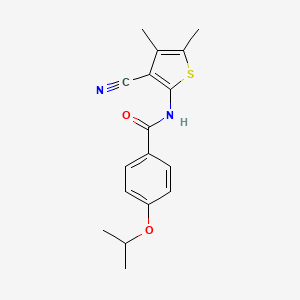

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide

Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thiophene ring substituted with cyano (-CN) and dimethyl (-CH₃) groups at the 3-, 4-, and 5-positions, respectively. The benzamide moiety includes a 4-isopropoxy substituent, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-10(2)21-14-7-5-13(6-8-14)16(20)19-17-15(9-18)11(3)12(4)22-17/h5-8,10H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYRQCVIFDTISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetone and sulfur. The cyano and dimethyl groups are introduced via nitration and alkylation reactions.

Coupling with Benzamide: The synthesized thiophene derivative is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology and Medicine:

Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous heterocyclic derivatives documented in recent studies. Key structural and functional differences are highlighted to elucidate structure-activity relationships (SAR).

Structural Analogues from Literature

A. Pyridine-Based Insecticidal Agents

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Pyridine core with distyryl groups (4,6-positions), thioacetamide linker, and 4-chlorophenyl substituent. Activity: Demonstrated superior insecticidal efficacy against cowpea aphids (LC₅₀ = 0.014 μg/mL) compared to acetamiprid (LC₅₀ = 0.021 μg/mL) . Key Feature: The open-chain structure and cyano group at the 3-position enhance aphid mortality, likely by improving target-site binding or metabolic stability .

3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Cyclized thienopyridine fused with a thiophene ring, lacking the cyano group. Activity: Lower insecticidal activity (LC₅₀ = 0.022 μg/mL) compared to Compound 2, attributed to the absence of the cyano group and reduced conformational flexibility .

B. Thiophene-Based Anti-Inflammatory Agent

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (Compound 3 from ) Structure: Tetrahydrobenzothiophene core with cyano group, linked to a thiadiazole-pyrazolone hybrid.

Structural and Functional Comparison

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.39 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in tumor proliferation and angiogenesis. The compound has been shown to interact with various cellular pathways, leading to apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antitumor properties. It was tested against several cancer cell lines, including:

- A549 (Lung Cancer)

- HCC827 (Lung Cancer)

- NCI-H358 (Lung Cancer)

Table 1: Antitumor Activity Data

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D Cell Culture |

| HCC827 | 20.46 | 3D Cell Culture |

| NCI-H358 | 16.00 | 3D Cell Culture |

Data shows that the compound exhibits lower IC50 values in 2D assays compared to 3D assays, indicating a more potent effect in simpler culture environments .

The compound's mechanism involves:

- Inhibition of Proliferation : The compound significantly reduces cell viability and proliferation rates in cancer cell lines.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- DNA Interaction : The compound binds within the minor groove of DNA, affecting transcriptional regulation .

Study on Lung Cancer Cell Lines

A recent study evaluated the efficacy of this compound against human lung cancer cell lines using both 2D and 3D culture systems. The results indicated a promising profile for further development as an antitumor agent.

- In vitro Testing : The study employed MTS cytotoxicity assays to determine cell viability post-treatment.

- Comparative Analysis : Standard drugs such as doxorubicin were used as controls for comparison, highlighting the relative effectiveness of the test compound.

Safety Profile

While exhibiting potent antitumor activity, it is crucial to assess the safety profile of this compound:

- Cytotoxicity on Normal Cells : The compound showed moderate cytotoxicity on normal lung fibroblast cells (MRC-5), suggesting a need for optimization to enhance selectivity towards cancer cells while minimizing effects on healthy tissues .

Conclusion and Future Directions

This compound demonstrates significant potential as an antitumor agent with promising mechanisms of action against various cancer cell lines. However, further studies are required to optimize its structure for improved selectivity and reduced toxicity.

Future research should focus on:

- Structure-Activity Relationship (SAR) : To identify modifications that enhance efficacy and reduce side effects.

- In vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in animal models.

- Clinical Trials : To assess safety and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.